molecular formula C11H12BrN5 B14300443 Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- CAS No. 125037-79-8

Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-

Cat. No.: B14300443
CAS No.: 125037-79-8
M. Wt: 294.15 g/mol
InChI Key: VBTXQBLCCBZNKF-UHFFFAOYSA-N
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Description

Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- is a chemical compound with the molecular formula C11H12BrN5. It is characterized by the presence of a bromophenyl group and a tetrazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- typically involves the reaction of 4-bromobenzylamine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethenamine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-
  • Ethenamine, 2-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-
  • Ethenamine, 2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-

Uniqueness

Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

CAS No.

125037-79-8

Molecular Formula

C11H12BrN5

Molecular Weight

294.15 g/mol

IUPAC Name

2-[1-(4-bromophenyl)tetrazol-5-yl]-N,N-dimethylethenamine

InChI

InChI=1S/C11H12BrN5/c1-16(2)8-7-11-13-14-15-17(11)10-5-3-9(12)4-6-10/h3-8H,1-2H3

InChI Key

VBTXQBLCCBZNKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)Br

Origin of Product

United States

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